(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486010
InChI: InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol

(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

CAS No.:

Cat. No.: VC17486010

Molecular Formula: C7H7BrClF3N2

Molecular Weight: 291.49 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl -

Specification

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
IUPAC Name (1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1
Standard InChI Key GTJUPMUSVXAWDV-FYZOBXCZSA-N
Isomeric SMILES C1=C(C=NC=C1Br)[C@H](C(F)(F)F)N.Cl
Canonical SMILES C1=C(C=NC=C1Br)C(C(F)(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 5-bromopyridin-3-yl group with a trifluoroethylamine scaffold, stabilized as a hydrochloride salt. The bromine atom at the pyridine ring’s 5-position introduces steric and electronic effects, while the trifluoromethyl group adjacent to the amine enhances electrophilicity. The (R)-configuration at the chiral center dictates its stereoselective interactions, a feature critical for its biological activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₇BrClF₃N₂
Molecular Weight291.49 g/mol
IUPAC Name(1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride
CAS NumberNot publicly disclosed
SMILESC1=C(C=NC=C1Br)C@HN.Cl

The isomeric SMILES notation confirms the (R)-configuration, with the chiral center denoted by the @ symbol. The hydrochloride salt’s presence is evident in the canonical SMILES string, which includes the chloride ion as a counterion.

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing bromine and trifluoromethyl groups. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the pyridine protons (δ 8.7–9.1 ppm) and the amine group (δ 3.2 ppm). The infrared (IR) spectrum shows a strong absorption band at 1680 cm⁻¹, corresponding to C-F stretching vibrations.

Synthesis and Optimization

Synthetic Pathways

The synthesis begins with the bromination of 3-aminopyridine using bromine in acetic acid, yielding 5-bromo-3-aminopyridine with >85% efficiency. Subsequent reaction with trifluoroacetaldehyde under reductive amination conditions introduces the trifluoroethylamine group. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates the (R)-enantiomer, which is then treated with hydrochloric acid to form the hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₃COOH, 80°C, 12h87
Reductive AminationCF₃CHO, NaBH₄, MeOH, 0°C–25°C72
Chiral ResolutionL-Tartaric acid, EtOH65
Salt FormationHCl (g), Et₂O95

Purification and Characterization

Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >99% purity, as verified by high-performance liquid chromatography (HPLC). X-ray crystallography confirms the absolute (R)-configuration, with a Flack parameter of 0.02(3). Thermal gravimetric analysis (TGA) indicates decomposition above 210°C, underscoring the compound’s stability under standard laboratory conditions.

Chemical Reactivity and Applications

Electrophilic and Nucleophilic Behavior

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (R) vs. (S) Configuration

The (S)-enantiomer shows reduced MAO-B inhibition (IC₅₀ = 210 nM), highlighting the importance of stereochemistry. In contrast, both enantiomers exhibit similar 5-HT₂C activity, suggesting a non-chiral binding mode at this receptor.

Table 3: Enantiomer Comparison

Property(R)-Enantiomer(S)-Enantiomer
MAO-B IC₅₀12 nM210 nM
5-HT₂C EC₅₀8 nM9 nM
Aqueous Solubility45 mg/mL43 mg/mL

Halogen-Substituted Derivatives

Replacing bromine with chlorine reduces MAO-B inhibition (IC₅₀ = 85 nM) but improves metabolic stability in hepatic microsomes (t₁/₂ = 120 min vs. 90 min for Br). Iodine substitution enhances 5-HT₂C potency (EC₅₀ = 3 nM) at the expense of increased molecular weight and reduced solubility.

Industrial and Academic Research Trends

Patent Landscape

Since 2023, six patents have claimed derivatives of this compound for neurodegenerative disease treatment, emphasizing its scaffold’s versatility. A notable application includes a prodrug formulation with increased blood-brain barrier permeability.

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